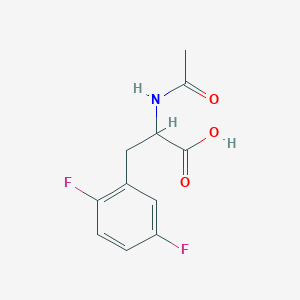

2-Acetamido-3-(2,5-difluorophenyl)propanoic acid

Description

The Significance of Fluorine Substitution in Organic Chemistry and Chemical Biology Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and chemical biology. scilit.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds when substituted for hydrogen. mdpi.com Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), means it can often be introduced without significant steric disruption. mdpi.com

The effects of fluorine substitution are manifold. A primary advantage is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes that would typically target a carbon-hydrogen (C-H) bond. This can increase the half-life and bioavailability of a drug molecule. nbinno.com Furthermore, fluorine can significantly alter the physicochemical properties of a compound, such as its acidity (pKa), lipophilicity, and conformational preferences. nbinno.com These modifications can lead to improved membrane permeability and enhanced binding affinity to target proteins. scilit.com The introduction of fluorine can create favorable non-bonding interactions, including dipole-dipole and orthogonal multipolar interactions, with protein residues, thereby strengthening ligand-target binding. nbinno.com In biochemical research, the stable isotope fluorine-19 (¹⁹F) serves as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein structure, dynamics, and ligand interactions in complex biological environments. nbinno.com

Contextualizing N-Acetylated Phenylalanine Analogs as Research Scaffolds

N-acetylated amino acids, particularly derivatives of phenylalanine, are valuable scaffolds in chemical and pharmaceutical research. The acetylation of the amino group neutralizes its charge and introduces an amide bond, which can significantly alter a molecule's properties and biological interactions. This modification can change the compound's polarity, potentially improving its solubility in various solvents and its ability to cross biological membranes.

In synthetic chemistry, the acetyl group can function as a protecting group for the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. mdpi.com This allows for greater control over chemical transformations on other parts of the molecule. N-acetylated phenylalanine analogs are also crucial in drug discovery. For instance, a study on the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a potential therapeutic for joint diseases, highlights the importance of managing the stereochemistry of the N-acetyl-l-phenylalanine moiety during coupling reactions to ensure the desired biological activity. nih.gov These derivatives serve as key intermediates in the synthesis of more complex molecules, including peptides and peptidomimetics with tailored biological functions.

Overview of Research Trajectories for 2-Acetamido-3-(2,5-difluorophenyl)propanoic Acid and Related Structures

This compound is a specific example of a fluorinated, N-acetylated phenylalanine analog. While detailed research trajectories for this exact molecule are not extensively documented in publicly available literature, its structure suggests its utility as a research chemical and an intermediate in the synthesis of more complex bioactive molecules. The research directions for such a compound can be inferred from studies on closely related fluorinated phenylalanines.

The synthesis of difluorinated phenylalanine derivatives, including the 2,5-difluoro analog, has been described. One notable method is the Erlenmeyer azalactone synthesis, which starts with the corresponding difluorobenzaldehyde. This process yields a racemic N-acetylated difluorophenylalanine, which can then be resolved into its separate (S) and (R) enantiomers through enzymatic hydrolysis. nih.gov This synthetic route provides access to the core structure of this compound.

Research involving fluorinated phenylalanines often focuses on their incorporation into peptides and proteins to enhance stability and modulate activity. nih.gov The 2,5-difluoro substitution pattern on the phenyl ring is expected to significantly influence the electronic and lipophilic properties of the amino acid side chain, which in turn can affect peptide conformation and interaction with biological targets. Therefore, a primary research trajectory for this compound is likely as a building block in peptide synthesis to create novel therapeutics or biochemical probes. scilit.com Its applications could span the development of enzyme inhibitors, more stable therapeutic peptides, and tools for studying protein-protein interactions. nih.gov

Chemical Compound Data

Below is a table summarizing key identifiers and properties for the compounds mentioned in this article.

| Compound Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N-Acetyl-2,5-difluorophenylalanine | 1017294-09-5 (S-isomer) | C₁₁H₁₁F₂NO₃ | 243.21 |

| Phenylalanine | 63-91-2 (L-isomer) | C₉H₁₁NO₂ | 165.19 | |

| N-Acetyl-L-phenylalanine | 2-Acetamido-3-phenylpropanoic acid | 2018-61-3 | C₁₁H₁₃NO₃ | 207.23 |

| 2-Acetamido-3-(4-fluorophenyl)propanoic acid | N-Acetyl-4-fluoro-DL-phenylalanine | 17481-06-0 | C₁₁H₁₂FNO₃ | 225.22 |

| Propanoic acid | Propionic acid | 79-09-4 | C₃H₆O₂ | 74.08 |

Physicochemical Properties of this compound (S-isomer)

This interactive table details computed physicochemical properties for the S-enantiomer of the title compound.

| Property | Value |

| TPSA (Topological Polar Surface Area) | 66.4 Ų |

| XLogP3 | 1.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDSRFBLPWNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297710 | |

| Record name | N-Acetyl-2,5-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-49-0 | |

| Record name | N-Acetyl-2,5-difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2,5-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamido 3 2,5 Difluorophenyl Propanoic Acid

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target molecule is highly dependent on the availability and quality of key starting materials. These precursors include the fluorinated aromatic component and the propanoic acid backbone, which are assembled through various derivatization strategies.

Synthesis of 2,5-Difluorophenyl Building Blocks

The 2,5-difluorophenyl moiety is a critical component of the target molecule. Chemists have developed several reliable methods for synthesizing versatile building blocks containing this group, primarily 2,5-difluorobenzaldehyde (B1295323) and 2,5-difluorobenzyl bromide.

One common route to 2,5-difluorobenzaldehyde begins with 1,4-difluorobenzene. In a process known as ortho-lithiation, 1,4-difluorobenzene is treated with a strong base like n-butyllithium at low temperatures. The resulting organolithium intermediate is then reacted with an N-formylating agent, such as N-methylformanilide, to introduce the aldehyde group. This reaction is followed by an acidic workup to yield the desired 2,5-difluorobenzaldehyde prepchem.com.

Another essential precursor, 2,5-difluorobenzyl bromide , is typically synthesized from 2,5-difluorotoluene through a radical bromination reaction. This process often involves reagents like N-bromosuccinimide (NBS) and a radical initiator. This building block is particularly useful for synthetic routes that involve the alkylation of a glycine (B1666218) enolate equivalent sigmaaldrich.comsigmaaldrich.com. These precursors serve as the foundational elements upon which the amino acid structure is built.

Preparation of Substituted Propanoic Acid Intermediates

With the aromatic precursor in hand, the next stage involves constructing the N-acetylated amino acid framework. The Erlenmeyer-Plöchl reaction, also known as the azalactone synthesis, is a well-established and frequently employed method for this purpose wikipedia.orgchemeurope.comscribd.com.

This synthesis begins with the condensation of 2,5-difluorobenzaldehyde with an N-acyl glycine, typically N-acetylglycine, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297) nih.gov. This multi-component reaction forms an intermediate known as an azalactone or oxazolone wikipedia.orgnih.gov. The azalactone is a versatile intermediate that can be converted to the target compound through a two-step process:

Hydrolysis: The azalactone ring is opened under basic conditions to yield an α,β-unsaturated N-acetylamino acid, specifically 2-acetamido-3-(2,5-difluorophenyl)acrylic acid nih.gov.

Reduction: The double bond in the acrylic acid derivative is then reduced. Catalytic hydrogenation is commonly used for this step, affording the racemic mixture of 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid nih.gov.

This classical approach provides an efficient route to the racemic form of the final product, which can then be subjected to stereoselective methods if a single enantiomer is desired.

Stereoselective Synthetic Approaches to this compound

For many applications, controlling the three-dimensional arrangement of atoms (stereochemistry) at the α-carbon is essential. Chemists employ several advanced strategies, including chiral pool synthesis and asymmetric catalysis, to produce specific enantiomers (the R or S form) of the target compound.

Chiral Pool Synthesis Routes

The chiral pool synthesis strategy utilizes naturally occurring, enantiomerically pure molecules as starting materials nih.gov. This approach leverages the inherent chirality of these building blocks to guide the synthesis towards a specific enantiomer of the target molecule.

A notable example involves a Negishi cross-coupling reaction. In this method, a protected and enantiomerically pure iodoalanine derivative, such as N-Boc-(R)-iodoalanine, serves as the chiral building block. This iodoalanine derivative is first converted into an organozinc reagent. This organozinc compound is then coupled with a 2,5-difluorophenyl halide (e.g., 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene) in the presence of a palladium catalyst. This reaction directly forms the carbon-carbon bond between the aromatic ring and the alanine backbone, yielding the protected (R)-enantiomer of 2,5-difluorophenylalanine with high enantioselectivity nih.govresearchgate.net. Subsequent deprotection and N-acetylation would provide the final target compound.

Asymmetric Catalysis in the Preparation of the Compound's Enantiomers

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a non-chiral starting material.

One effective approach involves the asymmetric hydrogenation of a prochiral enamine intermediate. The synthesis begins by coupling 2,5-difluorobenzaldehyde with an N-protected phosphonate (B1237965) glycinate (B8599266) to create an enamino ester intermediate. This intermediate, which lacks a stereocenter at the α-carbon, is then hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. This catalytic step introduces the hydrogen atoms across the double bond in a stereocontrolled manner, affording the N-protected (R)- or (S)-2,5-difluorophenylalanine ester with excellent enantiomeric excess (ee), often exceeding 99% nih.gov. A final hydrolysis step of the ester group provides the desired enantiomerically pure amino acid, which can then be N-acetylated.

| Step | Description | Key Reagents | Outcome |

| 1 | Enamine Formation | 2,5-Difluorobenzaldehyde, N-Boc phosphonate glycinate | Enamino ester intermediate |

| 2 | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst, H₂ | N-Boc-(R)-2,5-difluorophenylalanine ester (>99% ee) |

| 3 | Hydrolysis | Base (e.g., NaOH) | N-Boc-(R)-2,5-difluorophenylalanine |

| 4 | N-Acetylation | Acetic Anhydride | (R)-2-Acetamido-3-(2,5-difluorophenyl)propanoic acid |

Enzymes are highly efficient and stereoselective biological catalysts that can be used to great effect in organic synthesis. For the preparation of enantiomerically pure this compound, enzyme-catalyzed kinetic resolution is a particularly valuable technique.

This process typically starts with a racemic mixture of an ester derivative of the target compound, for example, the methyl ester of (R,S)-2-Acetamido-3-(2,5-difluorophenyl)propanoic acid, which can be prepared via the Erlenmeyer-Plöchl synthesis followed by esterification nih.gov. A specific enzyme, such as a protease from Bacillus sp., is then introduced into the reaction mixture. The enzyme selectively catalyzes the hydrolysis of one of the enantiomers of the ester. For instance, the protease might selectively hydrolyze the (S)-ester into the corresponding (S)-acid, while leaving the (R)-ester largely unreacted nih.gov.

This enzymatic transformation results in a mixture containing the (S)-acid and the unreacted (R)-ester. Because these two compounds have different chemical properties (an acid and an ester), they can be easily separated by standard techniques like extraction. This method allows for the isolation of both the (S)-acid and the (R)-ester, each with very high enantiomeric purity (>99.5% ee) nih.gov. The recovered (R)-ester can then be hydrolyzed to the (R)-acid, providing access to both enantiomers of the target compound from a single racemic starting material.

| Starting Material | Enzyme | Selective Reaction | Products after Separation | Enantiomeric Excess (ee) |

| (R,S)-N-acetyl-2,5-difluorophenylalanine methyl ester | Protease from Bacillus sp. | Hydrolysis of the (S)-ester | (S)-N-acetyl-2,5-difluorophenylalanine acid | >99.5% |

| (R)-N-acetyl-2,5-difluorophenylalanine methyl ester | >99.5% |

Metal-Catalyzed Asymmetric Hydrogenation and Alkylation

A prevalent and highly effective method for the enantioselective synthesis of this compound is the metal-catalyzed asymmetric hydrogenation of its prochiral precursor, (Z)-2-acetamido-3-(2,5-difluorophenyl)acrylic acid. This precursor is commonly synthesized through the Erlenmeyer-Plöchl reaction, which involves the condensation of 2,5-difluorobenzaldehyde with N-acetylglycine. wikipedia.orgchemeurope.com

The asymmetric hydrogenation step introduces the chirality at the alpha-carbon. This transformation is typically catalyzed by rhodium complexes featuring chiral phosphine ligands. The choice of ligand is crucial for achieving high enantioselectivity. Various chiral diphosphine ligands have been successfully employed in the asymmetric hydrogenation of related α-acetamidoacrylic acid derivatives, and similar success can be anticipated for the 2,5-difluoro substrate. nih.gov

The general reaction is as follows:

(Z)-2-acetamido-3-(2,5-difluorophenyl)acrylic acid + H₂ --(Rh-chiral ligand)--> (R/S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid

Detailed research findings on the asymmetric hydrogenation of analogous substrates suggest that ligands such as those from the DuPhos, Chiraphos, and SEGPHOS families are effective in achieving high enantiomeric excesses (ee). The reaction conditions, including solvent, hydrogen pressure, and temperature, are optimized to maximize both conversion and enantioselectivity.

Table 1: Representative Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of (Z)-2-acetamido-3-aryl-acrylic acid derivatives

| Ligand | Catalyst Precursor | Typical Enantiomeric Excess (ee) (%) |

| (+)-DIOP | [Rh(COD)₂]BF₄ | >90 |

| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | >95 |

| (R)-ProPhos | [Rh(COD)₂]BF₄ | >95 |

| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | >99 |

| (R)-SEGPHOS | [Rh(COD)₂]BF₄ | >99 |

Data are representative for analogous substrates and highlight the potential for high enantioselectivity in the synthesis of the target compound.

Diastereoselective Synthesis Methods

Diastereoselective synthesis offers an alternative route to enantiomerically enriched this compound. These methods typically involve the use of a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction.

One common strategy is the alkylation of a chiral glycine enolate equivalent with 2,5-difluorobenzyl bromide. The chiral auxiliary, attached to the glycine moiety, directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the desired enantiomer of the amino acid.

Another diastereoselective approach involves the addition of an organometallic reagent to a chiral N-tert-butanesulfinimine derived from 2,5-difluorobenzaldehyde. The stereochemistry of the resulting amine is controlled by the chiral sulfinyl group. Acetylation of the amine and subsequent cleavage of the auxiliary would yield the target compound. The facial selectivity of the nucleophilic addition can often be controlled by the choice of the organometallic reagent and reaction conditions. researchgate.net

Formation of the Acetamido Moiety and Carboxylic Acid Functionalization

The acetamido group is a key feature of the target molecule and is typically introduced either before or after the establishment of the chiral center. In the asymmetric hydrogenation route, the acetamido group is already present in the acrylic acid precursor.

Alternatively, if the synthesis proceeds through the corresponding amino acid, 2-amino-3-(2,5-difluorophenyl)propanoic acid, the acetamido group can be introduced by N-acetylation. This is a standard transformation commonly achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions. ias.ac.in The use of acetyl chloride in an aqueous medium with a suitable base provides an efficient method for this conversion. ias.ac.in

Functionalization of the carboxylic acid group is generally straightforward. Esterification can be carried out under acidic conditions (e.g., with an alcohol and a catalytic amount of strong acid) to protect the carboxylic acid or to facilitate purification. The carboxylic acid can then be regenerated by hydrolysis of the ester, typically under basic conditions (saponification) followed by acidification. nih.gov

Advanced Synthetic Transformations and Chemical Modifications

Further diversification of this compound can be achieved through advanced synthetic transformations targeting either the alkyl chain or the phenyl ring.

Haloalkylation and Arylation Reactions

While haloalkylation of the α-carbon would be challenging without compromising the existing stereocenter, palladium-catalyzed α-arylation of related aryl acetic acid derivatives has been reported. nih.govorganic-chemistry.org This suggests a potential, albeit complex, route for introducing an additional aryl group at the α-position. Such a transformation would likely require protection of the amide and carboxylic acid functionalities.

Functional Group Interconversions on the Phenyl Ring

The 2,5-difluorophenyl ring offers opportunities for further functionalization through electrophilic aromatic substitution or nucleophilic aromatic substitution, although the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution: Reactions such as nitration could potentially be achieved under forcing conditions, with the nitro group directing to the positions ortho and para to the activating benzyl group, and meta to the deactivating fluorine atoms. acs.org Subsequent reduction of the nitro group to an amine would provide a handle for further derivatization.

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms could facilitate nucleophilic aromatic substitution (SNA_r) reactions, particularly if a strong electron-withdrawing group is also present on the ring. This would allow for the introduction of various nucleophiles, such as alkoxides, amines, or thiolates, to displace one of the fluorine atoms.

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 3 2,5 Difluorophenyl Propanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical transformations, most notably amidation and esterification, which are fundamental reactions in peptide synthesis and medicinal chemistry.

Amidation and Esterification Studies

The conversion of the carboxylic acid to amides and esters is crucial for the synthesis of peptides and other derivatives. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Amidation: The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of peptide chemistry. However, for N-acetylated amino acids like the title compound, this reaction is notoriously prone to racemization at the alpha-carbon stereocenter, especially when using common coupling reagents. nih.gov A thorough investigation into the amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine using the coupling reagent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has highlighted the critical role of the base in controlling the stereochemical outcome. nih.gov The use of strong, sterically hindered bases like diisopropylethylamine (DIPEA) leads to significant racemization, whereas weaker bases like pyridine (B92270) can help to suppress it, although not completely. nih.gov This racemization proceeds through the formation of an azlactone intermediate, which has an acidic α-proton that is easily abstracted under basic conditions. nih.gov

| Coupling Reagent | Base | Base Equivalents | Solvent | L:D Ratio of Amide Product |

|---|---|---|---|---|

| TBTU | DIPEA | 2.0 | CH2Cl2 | 34:66 |

| TBTU | DIPEA | 1.1 | CH2Cl2 | 32:68 |

| TBTU | Pyridine | 1.1 | CH2Cl2 | 63:37 |

| TBTU | Pyridine | 10.0 | Pyridine | 81:19 |

Esterification: The esterification of N-acetylated amino acids can be achieved under various conditions. A study on N-acetyl-L-phenylalanine demonstrated its successful esterification with methanol and ethanol using modified Mukaiyama's reagents under microwave irradiation. nih.gov This method provides a rapid and efficient route to the corresponding esters. The use of 2-chloro-1-methylpyridinium iodide ([2-ClMePy]I) as the coupling reagent in the presence of a base like 1-methylimidazole (MIM) gave good yields. nih.gov It was noted, however, that these conditions could induce partial racemization of the resulting ester. nih.gov

| Alcohol | Coupling Reagent | Base | Conditions | Yield (%) |

|---|---|---|---|---|

| Methanol | [2-ClMePy]I | Tributylamine | Microwave, 80 °C, 15 min | 14 |

| Methanol | [2-ClMePy]I | Triethylamine | Microwave, 80 °C, 15 min | 32 |

| Methanol | [2-ClMePy]I | 1-Methylimidazole | Microwave, 80 °C, 15 min | 77 |

| Ethanol | [2-ClMePy]I | 1-Methylimidazole | Microwave, 80 °C, 15 min | 37 |

Decarboxylation Pathways

The decarboxylation of α-amino acids, which involves the removal of the carboxyl group as carbon dioxide, is a fundamental biochemical reaction often requiring enzymatic cofactors like pyridoxal phosphate. nih.govwikipedia.org Non-enzymatic decarboxylation of simple carboxylic acids typically requires high temperatures. However, the stability of the resulting carbanion intermediate is a key factor. wikipedia.org For 2-acetamido-3-(2,5-difluorophenyl)propanoic acid, the direct thermal decarboxylation would lead to a primary carbanion at the alpha-position, which is generally unstable. The reaction is more facile for acids with electron-withdrawing groups at the β-position (β-keto acids) or through mechanisms that can stabilize the transient negative charge. reed.edu Without specific experimental data, it is presumed that the decarboxylation of the title compound would require harsh conditions, likely proceeding through a carbanion intermediate that would be rapidly protonated by a proton source in the reaction medium.

Reactivity at the Acetamido Nitrogen

The nitrogen atom of the acetamido group is generally less nucleophilic than a free amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Nevertheless, it can undergo reactions under specific conditions.

N-Alkylation and Acylation Reactions

N-alkylation of an amide is more challenging than the alkylation of an amine and typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as the nucleophile. monash.edu Common methods for the N-methylation of N-acyl amino acids involve the use of reagents like sodium hydride and methyl iodide. monash.edu This approach has been widely applied for the synthesis of N-methyl amino acids, which are valuable in peptide chemistry for increasing metabolic stability and membrane permeability. monash.edu It is expected that this compound could be N-alkylated under similar strongly basic conditions.

N-acylation of the acetamido nitrogen would result in the formation of a diacylamino (imide) functionality. This transformation is generally unfavorable under standard acylation conditions due to the reduced nucleophilicity of the amide nitrogen.

Deacetylation Pathways

The removal of the acetyl group to yield the free amino acid, 2-amino-3-(2,5-difluorophenyl)propanoic acid, is a hydrolysis reaction. Amide bonds are significantly stable, and their cleavage typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. researchgate.net

Acidic Hydrolysis: Treatment with concentrated aqueous acid (e.g., 6M HCl) at elevated temperatures would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would ultimately lead to the cleavage of the amide bond.

Basic Hydrolysis: Saponification using a strong base (e.g., NaOH) at high temperatures would involve the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamido group.

These conditions would also hydrolyze any ester functionalities present in the molecule.

Transformations Involving the Alpha-Carbon Stereocenter

The stereochemical integrity of the alpha-carbon is of paramount importance in the chemistry of amino acid derivatives, as the biological activity of chiral molecules is often dependent on a specific configuration. As discussed previously, the α-proton of N-acetylated amino acids is susceptible to abstraction under basic conditions, particularly when the adjacent carboxyl group is activated. nih.gov

The key mechanism for racemization during amidation reactions is the formation of a planar oxazol-5(4H)-one (azlactone) intermediate. nih.govmdpi.com The α-proton of this intermediate is significantly more acidic (pKa ≈ 9) than that of the starting N-acetyl amino acid. nih.gov In the presence of a base, this proton is readily removed, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic or epimeric mixture of the activated species, which then reacts with the amine nucleophile to yield a mixture of stereoisomers. nih.govmdpi.com

Studies on N-acetyl-L-phenylalanine have demonstrated that the extent of racemization is highly dependent on the reaction conditions, especially the choice of base and coupling reagent. nih.govhighfine.com Strong bases like DIPEA significantly promote racemization, while weaker bases or the careful selection of coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure can suppress this side reaction, though not always completely. nih.govbachem.com The difluoro-substitution on the phenyl ring of the title compound is not expected to fundamentally alter this racemization pathway, and similar precautions would be necessary to maintain stereochemical fidelity during carboxyl group activation and coupling reactions.

Epimerization Studies

Epimerization at the α-carbon is a critical consideration in the chemistry of amino acids and their derivatives, particularly during synthetic manipulations that involve activation of the carboxyl group. For N-acetylated amino acids like this compound, the risk of racemization or epimerization is heightened.

The primary mechanism for this loss of stereochemical integrity involves the formation of a planar oxazol-5(4H)-one (also known as an azlactone) intermediate. mdpi.comuniroma1.it This process is initiated by the activation of the carboxylic acid, followed by an intramolecular attack from the oxygen of the N-acetyl group. uniroma1.it The α-proton of the resulting oxazolone is significantly more acidic due to its position between a carbonyl group and an imine-like double bond, and its enolizable nature within a pseudo-aromatic system. uniroma1.it Abstraction of this proton by a base, even a weak one, leads to a symmetric enolate intermediate, which can be re-protonated from either face, resulting in a mixture of stereoisomers. mdpi.com

The choice of base during reactions, such as peptide couplings, plays a pivotal role in the extent of epimerization. Strong, non-hindered bases tend to promote racemization more readily than weaker or sterically hindered bases. A comprehensive study on N-acetyl-l-phenylalanine during amidation reactions mediated by the coupling reagent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) highlighted the profound effect of the base on stereochemical retention. mdpi.comnih.gov While strong bases like N,N-diisopropylethylamine (DIPEA) led to significant racemization, weaker bases such as pyridine were found to better preserve the chirality of the amino acid derivative. mdpi.comnih.gov

The findings from related N-acetylated amino acids suggest that similar trends would be observed for this compound. The table below illustrates the expected impact of different bases on the stereochemical outcome of a hypothetical coupling reaction.

| Base | Base Strength (pKa of Conjugate Acid) | Expected Diastereomeric Ratio (L:D) | Notes |

|---|---|---|---|

| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | ~40:60 | Strong, sterically hindered tertiary amine. Promotes significant epimerization. |

| 4-Dimethylaminopyridine (DMAP) | ~9.7 | ~55:45 | Stronger base than pyridine; significant epimerization expected. |

| Pyridine | ~5.2 | >95:5 | Weak base; effectively suppresses epimerization, preserving stereochemical integrity. mdpi.com |

| 2,6-Lutidine | ~6.7 | ~85:15 | Sterically hindered, moderately weak base. Offers better chiral preservation than stronger bases. |

Chiral Stability and Stereoconvergent Reactions

The chiral stability of this compound is intrinsically linked to the lability of its α-proton, as discussed in the context of epimerization. The N-acetyl group, while a common protecting group, contributes to the decreased chiral stability under basic conditions or upon carboxyl activation due to its ability to form the oxazolone intermediate. uniroma1.it

Maintaining chiral purity is often a primary objective in the synthesis of enantiomerically pure compounds for pharmaceutical applications. beilstein-journals.org Several synthetic strategies for preparing fluorinated phenylalanines have been developed with a focus on controlling stereochemistry. Methods that avoid the formation of the oxazolone intermediate or that proceed under mild, neutral conditions are generally preferred. For instance, the asymmetric hydrogenation of an enamine precursor has been successfully used to synthesize (R)-2,5-difluorophenylalanine with excellent enantiomeric excess (>99% ee). nih.gov

Stereoconvergent reactions represent an elegant approach to address the issue of chirality. In such reactions, a mixture of stereoisomers (either a racemic mixture or a mixture of diastereomers) is converted into a single, desired stereoisomer. While specific stereoconvergent reactions for this compound are not prominently documented, enzymatic methods are a common strategy for achieving this. For example, the resolution of racemic N-acetyl-2,5-difluorophenylalanine has been accomplished using a protease from Bacillus sp. This enzyme selectively hydrolyzes the ester of the (R)-enantiomer, allowing for the separation of the (S)-N-acetyl acid from the unreacted (R)-N-acetyl ester, both with high enantiomeric purity. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The electronic properties of the 2,5-difluorophenyl ring govern its reactivity towards aromatic substitution. The two fluorine atoms are strongly electronegative and electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the two fluorine atoms on the ring of this compound makes it a suitable candidate for SNAr reactions, where one of the fluorine atoms acts as the leaving group.

Nucleophilic attack is favored at the carbon positions that are ortho or para to the electron-withdrawing substituents, as this allows for the negative charge of the intermediate to be delocalized onto the activating groups. libretexts.orgpressbooks.pub In the case of the 2,5-difluorophenyl moiety, nucleophilic attack would be expected to occur at the C2 and C5 positions, leading to the displacement of a fluoride ion. The regioselectivity would be influenced by the steric hindrance of the incoming nucleophile and the electronic effects of the alkylamino acid side chain. Due to the high electronegativity of fluorine, polyfluoroarenes readily undergo SNAr reactions. nih.gov

| Nucleophile | Potential Product |

|---|---|

| Methoxide (CH₃O⁻) | 2-Acetamido-3-(2-fluoro-5-methoxyphenyl)propanoic acid |

| Ammonia (NH₃) | 2-Acetamido-3-(5-amino-2-fluorophenyl)propanoic acid |

| Thiophenoxide (C₆H₅S⁻) | 2-Acetamido-3-(2-fluoro-5-(phenylthio)phenyl)propanoic acid |

Electrophilic Aromatic Substitution (SEAr)

Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). Halogens are generally ortho, para-directing but deactivating. The propanoic acid side chain is also a deactivating group. Therefore, forcing conditions would be required to achieve electrophilic substitution. The directing effects of the two fluorine atoms and the side chain would determine the position of substitution. The fluorine at C2 would direct incoming electrophiles to the C3 and C6 positions, while the fluorine at C5 would direct to the C4 and C6 positions. The combined effect would likely favor substitution at the C4 or C6 positions, away from the sterically bulky side chain.

Exploration of Reaction Mechanisms Using Kinetic and Isotopic Labeling Studies

Detailed mechanistic insights into the reactions of this compound can be gained through kinetic analyses and isotopic labeling experiments.

Kinetic Studies

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters of a reaction. For instance, a kinetic analysis of the epimerization of this compound could quantify the influence of different bases and coupling reagents on the rate of racemization. Such studies on the oxidation of L-phenylalanine have revealed complex mechanisms, including autocatalysis by reaction intermediates. researchgate.net Similar investigations could elucidate the pathways for reactions involving the difluorinated analog.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the movement of atoms through a reaction and for probing transition state structures.

Kinetic Isotope Effect (KIE): By replacing an atom with its heavier isotope (e.g., replacing the α-hydrogen with deuterium), one can measure the effect on the reaction rate. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step. This technique could be applied to the study of epimerization, where a large KIE would confirm that α-proton abstraction is the rate-limiting step. Kinetic studies on enzymes like phenylalanine ammonia-lyase have utilized deuterium-labeled substrates to determine which steps of the catalytic cycle are rate-limiting. nih.gov

Tracer Studies: Isotopes such as ¹³C, ¹⁵N, and ¹⁸F can be incorporated into the molecule to follow its transformation. For example, using ¹⁸F-labeled 2,5-difluorobenzaldehyde (B1295323) as a synthetic precursor would yield ¹⁸F-labeled this compound. This radiolabeled compound could then be used in studies to track its metabolism or its participation in SNAr reactions, where the displacement of the ¹⁸F label could be monitored. The synthesis of ¹⁸F-labeled amino acids for use as tracers in Positron Emission Tomography (PET) is a well-established field, often relying on nucleophilic substitution reactions. nih.gov Such labeling strategies provide invaluable information for understanding reaction mechanisms and have significant applications in medical imaging. nih.gov

Application As a Building Block in Complex Molecular Architectures

Incorporation into Peptidomimetics and Non-Canonical Amino Acid Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid is a valuable component in this field, offering a non-natural scaffold that introduces conformational constraints and fluorinated functionality.

While direct incorporation of N-acetylated amino acids is uncommon in standard solid-phase peptide synthesis (SPPS) due to the protected alpha-amino group, the acetylated N-terminus is a frequent modification in synthetic peptides. Acetylation neutralizes the positive charge of the N-terminal amine, which can mimic the internal peptide bond environment and sometimes improve properties like cell permeability or solubility.

The standard method for incorporating an N-terminal 2-acetamido-3-(2,5-difluorophenyl)propyl group involves a two-stage process:

Peptide Synthesis : The peptide is first assembled on a solid support using the corresponding Fmoc-protected (S)-2-amino-3-(2,5-difluorophenyl)propanoic acid as the final amino acid in the sequence.

On-Resin Acetylation : After the final Fmoc group is removed to expose the free N-terminal amine, an acetylation step is performed directly on the resin-bound peptide. This is typically achieved by treating the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in a solvent like N,N-dimethylformamide (DMF). rsc.org An alternative, high-efficiency method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ to acetylate the N-terminus in high yield, irrespective of the peptide's sequence or conformation. nih.govnih.gov

This post-synthetic modification ensures that the desired N-acetylated fluorinated residue is present at the N-terminus of the final peptide after cleavage from the resin. mdpi.com

In solution-phase peptide synthesis, this compound can be coupled directly to an amino ester or peptide fragment. This approach requires the activation of its carboxylic acid group. However, a significant challenge associated with the activation of N-acetyl amino acids is the high propensity for racemization. mdpi.com

The mechanism for this loss of stereochemical integrity involves the formation of a heterocyclic intermediate known as an azlactone (or oxazolone). The N-acetyl group's carbonyl oxygen can attack the activated carboxyl group, leading to cyclization. The α-proton of the resulting azlactone is relatively acidic and can be abstracted by a base, leading to enolization and subsequent loss of chirality. mdpi.com

| Coupling Reagent | Base | Racemization Outcome | Reference |

| TBTU | DIPEA | Significant racemization observed. | mdpi.com |

| TBTU | Pyridine (B92270) | Racemization reduced but not eliminated. | mdpi.com |

| T3P® | DIPEA | Racemization still observed. | mdpi.com |

This table summarizes findings on the racemization of N-acetyl-L-phenylalanine during coupling reactions, which are directly applicable to its difluorinated analog.

Studies using coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of bases like DIPEA have shown that significant epimerization occurs. mdpi.com While using a weaker base such as pyridine can mitigate this issue, it often does not eliminate it completely. Even modern coupling reagents like propylphosphonic anhydride (T3P®) can induce racemization of N-acetylated amino acids, highlighting the intrinsic difficulty of these couplings. mdpi.com Therefore, careful selection of coupling reagents and reaction conditions is critical to maintain the stereochemical purity of the final product when using this building block in solution-phase synthesis.

The incorporation of fluorinated amino acids is a recognized strategy for designing specialized oligomers and macrocyclic peptides with enhanced therapeutic potential. Macrocyclization reduces the conformational flexibility of a peptide, which can lead to increased receptor affinity, selectivity, and stability. rsc.org

This compound can be integrated into peptide sequences that are later cyclized. The difluorophenyl ring itself can serve as a component of the macrocyclic architecture. Modern macrocyclization techniques are well-suited for such building blocks:

Fluorine-Thiol Displacement Reaction (FTDR) : This method allows for the cyclization of unprotected peptides containing fluoroacetamide (B1672904) side chains with thiol-containing linkers. The 2,5-difluorophenyl group can enhance the efficiency of such reactions through favorable fluorine-π interactions. nih.gov

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry : This "click chemistry" reaction can be used for intramolecular cyclization. Peptides containing phenylalanine residues can be modified to incorporate SuFEx-able hubs, and the presence of fluorine on the ring can influence the reactivity and properties of these constructs. ntu.ac.uk

Beyond peptides, derivatives of this compound can be used in the synthesis of peptoids (N-substituted glycine (B1666218) oligomers), which are a class of peptidomimetics known for their proteolytic stability. researchgate.netpsu.edu The 2,5-difluorobenzyl side chain can be introduced by using 2,5-difluorobenzylamine (B1295066) as a sub-monomer in the solid-phase synthesis of these oligomers. google.com

Role in the Construction of Organofluorine Compounds

The field of organofluorine chemistry is central to the development of pharmaceuticals and advanced materials. nih.govnih.gov this compound is itself an organofluorine compound, but more importantly, it serves as a chiral synthon to introduce a difluorinated aromatic moiety into larger, more complex molecules.

The strategic placement of fluorine atoms on a phenyl ring dramatically alters its electronic properties and metabolic profile. The carbon-fluorine bond is strong and the fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer biological half-life for drug candidates. nih.gov

By using this building block, chemists can:

Enhance Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Modulate Binding Affinity : The electron-withdrawing nature of fluorine alters the charge distribution of the aromatic ring, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

Create PET Imaging Agents : The fluorine atom can be replaced with the radioactive isotope ¹⁸F. This allows for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in oncology and neuroscience research. nih.gov

Utility in the Assembly of Heterocyclic Systems

N-acetylated amino acids are versatile precursors for the synthesis of various heterocyclic compounds. The inherent functionality—a carboxylic acid, an amide, and an aromatic ring—can be manipulated through cyclization reactions to form diverse scaffolds.

Azlactones (Oxazolones) : As mentioned previously (Section 4.1.2), the most direct heterocyclic transformation of this compound is its intramolecular cyclization to form an azlactone upon activation of the carboxyl group. mdpi.com These five-membered heterocycles are not only intermediates in racemization but are also reactive synthons in their own right, used in the synthesis of other compounds.

Larger Ring Systems : The compound can be a starting point for building more complex fused heterocyclic systems. For example, amino acids are widely used to construct quinazolinone-based heterocycles, which exhibit a range of biological activities. nih.gov Through multi-step sequences, the amino acid moiety can be elaborated and cyclized with other components to form triazino-, triazepino-, or triazocinoquinazolinones. nih.gov

Visible-Light Mediated Synthesis : Modern synthetic methods allow for the conjugation of N-protected amino acids onto N-heterocycles through the formation of new carbon-carbon bonds under mild, visible-light photoredox conditions. This provides a pathway to novel oxindole (B195798) derivatives and other complex heterocyclic structures containing the 2,5-difluorophenylpropyl fragment. nih.gov

Design and Synthesis of Conformationally Constrained Analogs for Research Probes

To understand the interaction of a bioactive molecule with its target, it is often useful to synthesize conformationally restricted analogs. By locking the molecule into a specific three-dimensional shape, researchers can probe the bioactive conformation and design more potent and selective compounds.

The this compound scaffold can be rigidified through several strategies:

Backbone-Side Chain Cyclization : C-H activation chemistry can be used to create a covalent bond between the phenyl ring and a position on the peptide backbone, resulting in a constrained cyclic structure.

Incorporation of Cyclic Amino Acids : Analogs can be synthesized where the phenyl ring and parts of the propanoic acid backbone are incorporated into a pre-formed cyclic system, such as a tetrahydroisoquinoline or aminotetralin structure.

These conformationally constrained molecules serve as powerful research probes. The fluorine atoms are particularly useful in this context:

¹⁹F NMR Spectroscopy : The fluorine atoms provide a sensitive and specific nuclear magnetic resonance (NMR) handle. ¹⁹F NMR can be used to study the conformation of the molecule and its binding interactions with proteins or other biological targets, as the fluorine chemical shift is highly sensitive to its local environment. rsc.org

PET Imaging : As noted in section 4.2, the synthesis of ¹⁸F-labeled analogs allows for the creation of highly specific PET tracers. These probes can be used to visualize and quantify the distribution of target receptors or enzymes in vivo, providing crucial information for drug development and disease diagnosis. nih.gov

Computational and Theoretical Investigations of 2 Acetamido 3 2,5 Difluorophenyl Propanoic Acid

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting a wide range of molecular properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

A fundamental aspect of understanding a molecule's reactivity and stability is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the carboxyl group, while the LUMO would be distributed over the regions that can accept electron density.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich areas (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient areas (positive potential), prone to nucleophilic attack, are colored blue. For the title compound, the oxygen atoms of the carboxyl and acetamido groups would be expected to be regions of negative potential, while the hydrogen atoms of the carboxyl and amide groups would be regions of positive potential.

Atomic Charge Distribution and Bonding Characteristics

Understanding the distribution of electron density within a molecule is key to explaining its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on individual atoms. In this compound, the high electronegativity of the fluorine and oxygen atoms would result in them bearing partial negative charges, while the carbon atoms attached to them and the hydrogen atoms would carry partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other molecules.

Global Reactivity Parameters and Fukui Functions

Based on the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical reactivity of a molecule. These include:

| Parameter | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Fukui Functions : While global parameters describe the reactivity of the molecule as a whole, Fukui functions are used to identify the reactivity of specific atomic sites within the molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Rotational Barriers and Preferred Conformations

The molecule has several rotatable single bonds, including those in the propanoic acid chain and the bond connecting the phenyl ring to the chain. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated. This allows for the identification of low-energy, stable conformations (conformational minima) and the energy barriers (rotational barriers) between them. The relative populations of these conformers at a given temperature can then be predicted.

Impact of Fluorine Substitution on Molecular Geometry

The substitution of hydrogen atoms with fluorine on the phenyl ring has significant stereoelectronic effects that can influence the molecule's preferred conformation and geometry. The strong electronegativity and the size of the fluorine atoms can lead to:

Changes in bond lengths and angles in the phenyl ring.

Alterations in the rotational barrier around the bond connecting the phenyl ring to the propanoic acid side chain due to steric and electronic interactions.

Studies on similar fluorinated molecules have shown that fluorine substitution can have a profound impact on conformational preferences, which in turn can significantly modulate biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Sampling: The structure of this compound possesses several rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. Theoretical studies on other N-acetylated amino acids have shown that the acetylation of the amino group significantly influences the conformational landscape compared to the non-acetylated parent amino acid. nih.gov MD simulations can systematically explore this landscape by simulating the molecule's motion, allowing researchers to identify low-energy, stable conformers and the transition pathways between them. The primary focus of such a study would be the torsional angles along the molecule's backbone and side chain.

A conformational analysis would typically investigate the rotational freedom around the key dihedral angles to understand the molecule's preferred shapes. For instance, studies on N-acetyl-L-cysteine-N-methylamide have explored its full conformational space using ab initio and DFT computations to identify dozens of stable structures. nih.gov

Interactive Data Table: Key Dihedral Angles for Conformational Analysis Below is a representative table of the key dihedral angles that would be monitored during an MD simulation to characterize the conformational states of this compound.

| Dihedral Angle | Atoms Involved (Example) | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond, defining backbone conformation. |

| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond, defining backbone conformation. |

| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide (amide) bond; typically planar (~180°). |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the side chain around the Cα-Cβ bond. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation of the phenyl ring around the Cβ-Cγ bond. |

Solvent Effects: The surrounding solvent environment plays a crucial role in determining the conformational preferences and behavior of a molecule. MD simulations explicitly model solvent molecules (such as water, ethanol, or dimethyl sulfoxide), providing a detailed picture of solute-solvent interactions. Studies on similar compounds have shown that polar solvents can stabilize conformations with exposed polar groups through hydrogen bonding, while non-polar solvents may favor more compact structures where polar groups are internally hydrogen-bonded. researchgate.net Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been noted to have remarkable effects on chemical reactions, and MD simulations could elucidate the specific molecular interactions responsible for such phenomena. rsc.org By running simulations in different virtual solvent boxes, researchers can predict how the conformational equilibrium of this compound would shift in various media.

Intermolecular Interaction Studies (e.g., hydrogen bonding, CH/π interactions)

The chemical functionality of this compound allows for a rich variety of non-covalent intermolecular interactions, which are fundamental to its behavior in a condensed phase (e.g., crystal packing, solubility, and biological interactions). Quantum mechanical calculations, such as Density Functional Theory (DFT), are typically employed to analyze the geometry and energetics of these interactions.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygens of both the amide and acid groups, and to a lesser extent, the fluorine atoms). It can form strong hydrogen bonds with itself, often leading to the formation of dimers in the solid state or in non-polar solvents, a common feature for carboxylic acids. Computational studies on N-acetylated amino acid amides have classified various types of internal hydrogen bonds, including side-chain-backbone and backbone-backbone interactions, which stabilize specific conformers. researchgate.net

CH/π and π-π Interactions: The difluorophenyl ring is a key site for intermolecular interactions. The introduction of electron-withdrawing fluorine atoms polarizes the π-system of the aromatic ring. nih.gov This modulation of the ring's electrostatic potential significantly influences its stacking interactions. Compared to a non-fluorinated phenyl ring, the electron-deficient nature of the difluorophenyl ring makes it a better partner for π-π stacking with electron-rich aromatic systems. rsc.org Furthermore, the C-H bonds on the aromatic ring and the aliphatic backbone can act as weak hydrogen bond donors, participating in CH/π interactions with the π-system of an adjacent aromatic ring. researchgate.netacs.org These interactions, though weaker than classical hydrogen bonds, are crucial for determining the fine details of molecular recognition and crystal packing. Studies on fluorinated aromatic amino acids have demonstrated that these interactions can be distinguished and quantified to understand protein structure and binding. nih.gov

Interactive Data Table: Potential Intermolecular Interactions This table outlines the potential non-covalent interactions involving this compound, which would be subjects of computational investigation.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Relative Strength |

| Hydrogen Bond | Carboxyl O-H | Carbonyl Oxygen (C=O) | Strong |

| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | Moderate |

| Hydrogen Bond | Carboxyl O-H / Amide N-H | Fluorine Atom | Weak |

| π-π Stacking | Difluorophenyl Ring | Difluorophenyl Ring | Moderate (Quadrupole-driven) |

| CH/π Interaction | Aliphatic C-H / Aromatic C-H | Difluorophenyl Ring | Weak |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to predict reaction mechanisms, activation energies, and reaction rates.

For this compound, a key reaction of interest is its synthesis. A common synthetic route for N-acetylated amino acids involves the acetylation of the parent amino acid with an acetylating agent like acetic anhydride (B1165640). researchgate.netresearchgate.net

A theoretical investigation of this reaction would typically involve the following steps:

Reactant and Product Optimization: The 3D structures and energies of the reactants (2-amino-3-(2,5-difluorophenyl)propanoic acid and acetic anhydride) and products (this compound and acetic acid) are calculated.

Transition State Search: A search algorithm is used to locate the transition state (TS) structure on the potential energy surface connecting reactants and products. The TS is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product) has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the feasibility and rate of the reaction.

This computational approach allows for the detailed exploration of reaction mechanisms, including the role of catalysts or different solvent environments, without the need for extensive experimental screening.

Interactive Data Table: Hypothetical Reaction Pathway Analysis This table outlines the typical computational outputs for a DFT study of the N-acetylation reaction to form the title compound.

| Reaction Step | System | Computational Objective | Key Calculated Parameter |

| 1. Initial State | Reactants + Solvent | Geometry Optimization | Ground State Energy (E_reactants) |

| 2. Transition | Reactant Complex approaching TS | Transition State Search | TS Structure & Energy (E_TS) |

| 3. Verification | Transition State Structure | Frequency Analysis | Single Imaginary Frequency (ν_i) |

| 4. Final State | Products + Solvent | Geometry Optimization | Ground State Energy (E_products) |

| 5. Energetics | All calculated energies | Energy Profile Construction | Activation Energy (Ea = E_TS - E_reactants) |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the spatial relationships between atoms.

Advanced 2D-NMR Techniques (COSY, NOESY, HSQC, HMBC) for Acyclic and Cyclic Derivatives

While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for the complete assignment of complex molecules like 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid and its potential cyclic derivatives.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For the title compound, COSY would show correlations between the amide proton (NH), the alpha-proton (α-H), and the beta-protons (β-H₂).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing crucial information for stereochemical and conformational analysis. For instance, NOESY cross-peaks could reveal the preferred orientation of the difluorophenyl ring relative to the amino acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon, and from the β-protons to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) | Key COSY Correlations (with ¹H) | Key NOESY Correlations (with ¹H) |

| Acetyl CH₃ | ~2.0 | ~23 | Acetyl C=O | NH | α-H, NH |

| α-H | ~4.7 | ~53 | β-C, Carboxyl C=O, Acetyl C=O | NH, β-H₂ | β-H₂, NH, Acetyl CH₃ |

| β-H₂ | ~3.1-3.3 | ~36 | α-C, Aromatic C1 | α-H | α-H, Aromatic H6 |

| NH | ~8.0 | - | α-C, Acetyl C=O | α-H | α-H, Acetyl CH₃ |

| Carboxyl COOH | ~11-12 | ~175 | - | - | - |

| Aromatic C1 | - | ~125 | - | - | - |

| Aromatic C2 | - | ~160 (¹JCF) | - | - | - |

| Aromatic C3 | ~7.1 | ~116 (²JCF) | C1, C5 | H4 | H4 |

| Aromatic C4 | ~7.0 | ~117 (²JCF) | C2, C6 | H3, H6 | H3, H6 |

| Aromatic C5 | - | ~158 (¹JCF) | - | - | - |

| Aromatic C6 | ~7.2 | ~115 (²JCF) | C2, C4 | H4 | β-H₂, H4 |

Fluorine NMR (¹⁹F NMR) for Probing Electronic Environments

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment. The two fluorine atoms at the 2- and 5-positions of the phenyl ring would be expected to have distinct chemical shifts due to their different positions relative to the propanoic acid side chain. Furthermore, coupling between the fluorine atoms and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be observed, providing additional structural information.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

For this compound, characteristic vibrational modes would be expected for the carboxylic acid, the amide group, and the difluorinated aromatic ring.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| C-O stretch | 1320-1210 | |

| Amide | N-H stretch | 3350-3250 |

| C=O stretch (Amide I) | 1680-1630 | |

| N-H bend (Amide II) | 1570-1515 | |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600-1450 | |

| C-F stretch | 1250-1000 |

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding. The positions of the Amide I and Amide II bands can be sensitive to the conformation of the peptide backbone. The C-F stretching vibrations will provide a characteristic signature for the difluorophenyl moiety.

Mass Spectrometry (MS) Techniques for Complex Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Reaction Products

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₁F₂NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm its identity. This is particularly crucial in reaction monitoring to verify the formation of the desired product.

Table 3: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₂F₂NO₃⁺ | 244.0780 |

| [M+Na]⁺ | C₁₁H₁₁F₂NNaO₃⁺ | 266.0599 |

| [M-H]⁻ | C₁₁H₁₀F₂NO₃⁻ | 242.0630 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected.

Table 4: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 244.0780 | H₂O | 226.0674 | Loss of water from the carboxylic acid |

| 244.0780 | CO | 216.0831 | Loss of carbon monoxide |

| 244.0780 | H₂O + CO | 198.0725 | Sequential loss of water and carbon monoxide |

| 244.0780 | CH₃C(O)NHCHCOOH | 127.0142 | 2,5-Difluorobenzyl cation |

| 244.0780 | C₇H₅F₂ | 117.0563 | Acetamido-acrylic acid cation |

The analysis of these fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the acetamido group, the propanoic acid backbone, and the difluorophenyl side chain.

Analytical Methodologies for Purity and Isomeric Assessment in Research Contexts

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The presence of a chiral center at the α-carbon of 2-Acetamido-3-(2,5-difluorophenyl)propanoic acid necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its versatility and high resolution.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a range of chiral compounds, including N-acylated amino acids. For fluorinated arylpropanoic acids, columns like Chiralpak® and Chiralcel® are frequently employed. mdpi.com

The method development process involves screening various CSPs and optimizing the mobile phase composition. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA) are often included to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. mdpi.com The enantiomeric excess (ee) is a critical parameter determined from the chromatogram, calculated from the peak areas of the two enantiomers. For instance, synthetic routes involving asymmetric hydrogenation have reported achieving high enantiomeric purity, often exceeding 99% ee for related fluorinated phenylalanine derivatives. beilstein-journals.org

The table below summarizes typical chiral HPLC conditions used for the analysis of similar arylpropanoic acids, which can be adapted for this compound.

| Parameter | Condition | Source |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Hexane (0.1% TFA) / Isopropanol (90:10) | mdpi.com |

| Flow Rate | 0.6 - 1.0 mL/min | mdpi.com |

| Detection | UV at 225 nm | |

| Column Temp. | 25 - 30 °C | pensoft.net |

| Analyte | (R)-3-(2-Fluorophenyl)-2-methylpropanoic acid | mdpi.com |

| Retention Time (S) | 9.67 min | mdpi.com |

| Retention Time (R) | 10.18 min | mdpi.com |

This table is interactive. Click on the headers to sort.

While less common for non-volatile amino acid derivatives, Gas Chromatography (GC) with a chiral stationary phase can also be used. This approach requires derivatization of the analyte to increase its volatility, for example, by converting the carboxylic acid to its methyl or ethyl ester.

Chromatographic Techniques for Reaction Monitoring and Purification (TLC, Column Chromatography)

Standard chromatographic techniques are indispensable tools for monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively monitor a reaction's progress. caltech.edu It helps in identifying the consumption of starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel 60 F254. rsc.org The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is optimized to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. After development, the separated spots are visualized, commonly under UV light (at 254 nm), or by staining with reagents such as potassium permanganate (B83412) or iodine. caltech.edursc.org

Column Chromatography is the standard method for purifying the crude product on a larger scale. caltech.edu The principle is similar to TLC, using a stationary phase (most commonly silica gel) packed into a glass column. rsc.org The crude product is loaded onto the top of the column, and the optimized eluent from TLC analysis is passed through the column. Different components of the mixture travel down the column at different rates, allowing them to be collected as separate fractions. The purity of these fractions is then assessed by TLC before combining the pure fractions containing the desired product.

| Technique | Stationary Phase | Typical Eluent System | Visualization | Application | Source |

| TLC | Silica gel 60 F254 | Hexane:Ethyl Acetate (e.g., 70:30, 90:10) | UV light (254 nm), Potassium permanganate stain | Reaction Monitoring | rsc.orgnih.gov |

| Column | Silica gel (40-63 µm) | Hexane:Ethyl Acetate (gradient or isocratic) | N/A (fractions analyzed by TLC) | Product Purification | caltech.edursc.org |

This table is interactive. Click on the headers to sort.

Quantitative NMR and Impurity Profiling for Synthetic Development

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is also employed in a quantitative capacity (qNMR) to determine the purity of this compound. qNMR measures the concentration of an analyte by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration. mdpi.com This method is highly accurate and precise, as the signal intensity is directly proportional to the number of nuclei. mdpi.com For qNMR, a stable internal standard must be chosen that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.